3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted at position 3 with a 4-aminophenyl group and at position 1 with a carboxylic acid moiety. This structure combines aromaticity, hydrogen-bonding capability (via the carboxylic acid), and reactivity (via the amino group), making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c15-10-6-4-9(5-7-10)13-16-12(14(18)19)11-3-1-2-8-17(11)13/h1-8H,15H2,(H,18,19) |
InChI Key |
DKGLXWQVIDMRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid. This one-pot cyclization process is efficient and yields the desired imidazo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free direct synthesis techniques. For instance, iodine-promoted synthesis under mechanochemical conditions at ambient temperature has been reported. This method is advantageous due to its simplicity and the avoidance of expensive supplementary additives .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amines or alcohols .
Scientific Research Applications
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by intercalating into lipid bilayers, thereby affecting membrane dynamics and fluidity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazo[1,5-a]pyridine scaffold is highly tunable, with modifications at positions 1 and 3 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations:
- In contrast, the 4-aminophenyl group in the target compound provides electron-donating effects and hydrogen-bonding capacity.
- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility compared to carboxamides (e.g., compound 21, ) or esters (e.g., ethyl derivatives in ), which may influence pharmacokinetics.
- Synthetic Utility: Bromo-substituted analogs (e.g., compound 21, ) serve as intermediates for cross-coupling reactions, whereas the amino group in the target compound enables electrophilic aromatic substitution or diazotization.
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
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